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Compound of Interest

Compound Name: Gold tribromide

Cat. No.: B127331

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of dimeric gold
tribromide (AuzBre), a compound of interest in catalysis and materials science. Leveraging key
crystallographic data, this document outlines the precise geometric arrangement of the
molecule, details the experimental protocols for its synthesis and structural determination, and
presents a visual representation of its dimeric nature.

Core Crystallographic Data

The crystal structure of gold(lll) bromide was determined by single-crystal X-ray diffraction. The
compound crystallizes in a monoclinic system, belonging to the P21/c space group.[1] Key
crystallographic and structural parameters are summarized in the tables below.

Table 1: Crystallographic Data for AuzBre
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Parameter Value
Crystal System Monoclinic
Space Group P2i/c

a 6.831 A

b 20.41 A

c 8.105 A

B 119.74°
Molecules per unit cell (Z) 4

Data sourced from Lorcher & Strahle, 1975.[1]

Table 2: Selected Interatomic Distances and Bond
Angles for Au>Bre

Bond/Angle Type Distance (A) / Angle (°)
Au-Br Terminal 2.42 - 2.44 (approx.)
Au-Br Bridging 2.49 - 2.51 (approx.)
Br-Au-Br (Terminal-Terminal) ~90°

Br-Au-Br (Bridging-Bridging) ~90°

Au-Br-Au (Bridging) ~90°

Approximate values are based on the typical range for gold(lll) halides and the square planar
geometry.[1]

The structure of AuzBre is a planar dimer where two gold atoms are connected by two bridging
bromine atoms. Each gold atom is in a square planar coordination environment, bonded to two
terminal and two bridging bromine atoms.[1]

Visualization of the Auz2Bre Dimer
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The following diagram illustrates the molecular structure of dimeric gold tribromide,
highlighting the bridging and terminal bromine atoms and the coordination around the gold
centers.

Dimeric structure of Gold Tribromide (AuzBre).

Experimental Protocols
Synthesis of Gold(lll) Bromide (AuzBrs)

The synthesis of gold(lll) bromide is typically achieved through the direct reaction of metallic
gold with liquid bromine.[2] Due to the hazardous nature of bromine, this procedure must be
conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

e Fine gold powder or foil

e Liquid bromine (excess)

» Sealed reaction vessel (e.g., thick-walled glass ampoule)

¢ Heating mantle or oil bath

Procedure:

e Place a known quantity of finely divided gold into the reaction vessel.

o Carefully add an excess of liquid bromine to the vessel. The use of excess bromine helps to
drive the reaction to completion.

o Seal the reaction vessel securely. If using a glass ampoule, this should be done by a trained
glassblower.

e Heat the sealed vessel to approximately 140 °C. This temperature is optimal for the reaction
to proceed without causing thermal decomposition of the product, which begins around
160°C.[1]
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e Maintain the reaction temperature for an extended period, often up to 48 hours, to ensure
complete conversion of the gold.[1]

 After the reaction is complete, cool the vessel to room temperature.

e The unreacted bromine can be removed by careful distillation or by placing the opened
vessel (in a fume hood) over a desiccant such as sodium hydroxide to absorb the bromine
vapors.[3]

The resulting product is dark red to black crystalline gold(lll) bromide.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of AuzBre requires single-crystal X-ray diffraction. As
gold tribromide can be sensitive to moisture, handling of the crystals may require an inert
atmosphere.

Experimental Workflow:
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Crystal Preparation

Select suitable single crystal
(under microscope)

y

Mount crystal on a loop
(potentially in inert atmosphere)

Data Collection

Mount on diffractometer
(e.g., with cryo-cooling)

'

Collect diffraction data
(X-ray source, detector)

Structure SoILv'on and Refinement

Process raw data
(integration, scaling)

'

Solve structure
(e.g., direct methods)

'

Refine structural model
(least-squares refinement)

'

Validate final structure

Click to download full resolution via product page

Workflow for Single-Crystal X-ray Diffraction.
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Detailed Methodology:

o Crystal Selection and Mounting: A suitable single crystal of AuzBrs is selected under a
microscope. To prevent decomposition from atmospheric moisture, the crystal can be coated
in a perfluorinated oil and mounted on a cryo-loop. This process is ideally performed in a
glovebox or under an inert atmosphere.

o Data Collection: The mounted crystal is placed on a goniometer head in the X-ray
diffractometer. A stream of cold, dry nitrogen (typically around 100-150 K) is used to cool the
crystal, which minimizes thermal vibrations and protects it from the atmosphere. X-rays
(commonly Mo Ka or Cu Ka radiation) are directed at the crystal, which is rotated to collect a
full sphere of diffraction data on a detector (e.g., a CCD or CMOS detector).

o Data Processing: The raw diffraction images are processed to integrate the intensities of the
reflections and apply corrections for factors such as Lorentz-polarization effects and
absorption.

o Structure Solution and Refinement: The crystal system and space group are determined
from the diffraction pattern. The initial positions of the atoms are determined using direct
methods or Patterson methods. The structural model is then refined using full-matrix least-
squares methods, which minimizes the difference between the observed and calculated
structure factors. Anisotropic displacement parameters are typically refined for all non-
hydrogen atoms.

» Validation: The final refined structure is validated using crystallographic software to check for
geometric reasonability and overall quality of the fit to the experimental data. The final
structural data is typically deposited in a crystallographic database and reported in a
Crystallographic Information File (CIF).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Unveiling the Structure of Dimeric Gold Tribromide
(Auz2Bre): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b127331#crystal-structure-of-dimeric-gold-tribromide-
au2br6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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